Tolcapone 5-amino-3-O-sulfate

Vue d'ensemble

Description

Tolcapone (C₁₄H₁₁NO₅) is a potent, reversible catechol-O-methyltransferase (COMT) inhibitor primarily used as an adjunct to levodopa/carbidopa therapy in Parkinson’s disease (PD). Tolcapone itself inhibits both peripheral and central COMT, prolonging levodopa’s plasma half-life and increasing dopamine bioavailability in the striatum. Clinical studies demonstrate its efficacy in reducing motor fluctuations ("OFF" time) and improving "ON" time in PD patients by 60–90 minutes daily . However, its use is restricted by hepatotoxicity risks, necessitating stringent liver monitoring .

Méthodes De Préparation

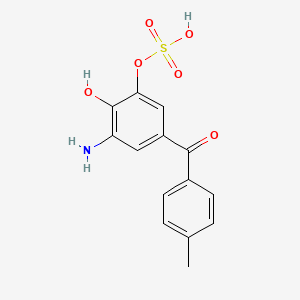

The synthesis of Tolcapone 5-amino-3-O-sulfate involves several steps. The starting material, tolcapone, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group . The final step involves sulfation to introduce the sulfate group

Analyse Des Réactions Chimiques

Tolcapone 5-amino-3-O-sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

Reduction: Reduction reactions can modify the nitro group to an amino group, as seen in its synthesis.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Treatment of Transthyretin Amyloidosis (ATTR)

Recent studies have repositioned tolcapone as a potent inhibitor of transthyretin (TTR) aggregation, which is significant in treating familial amyloid polyneuropathy (FAP) and other forms of ATTR. Tolcapone stabilizes TTR tetramers and prevents their dissociation into monomers that can aggregate and form amyloid fibrils . This repositioning highlights tolcapone's potential as a therapeutic agent for TTR-related diseases.

Case Study:

In a study involving human cardiac cell lines (AC16), tolcapone demonstrated a higher protective activity against TTR-induced cytotoxicity compared to tafamidis, another drug used for ATTR . This suggests that tolcapone could be more effective in preventing cardiac damage associated with TTR aggregation.

Neuroprotective Effects

Tolcapone's ability to enhance levodopa bioavailability has implications for neuroprotection in Parkinson's disease. By maintaining higher levels of levodopa, tolcapone may help mitigate the neurodegenerative processes associated with dopamine depletion.

Case Study:

Clinical observations indicate that patients on tolcapone exhibit improved motor function and reduced fluctuations in symptoms compared to those not receiving this adjunct therapy . The sustained dopaminergic stimulation is believed to contribute to better overall management of Parkinsonian symptoms.

Comparative Data Table

Safety and Efficacy

While tolcapone has shown promise in various applications, it is crucial to note its associated risks, particularly hepatotoxicity. The FDA has mandated stringent monitoring for liver function in patients prescribed tolcapone due to the potential for severe liver damage . This safety profile necessitates careful patient selection and monitoring during treatment.

Mécanisme D'action

The mechanism of action of Tolcapone 5-amino-3-O-sulfate is likely similar to that of tolcapone, which inhibits the enzyme catechol-O-methyltransferase (COMT) . This inhibition increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . The molecular targets and pathways involved include the COMT enzyme and the dopaminergic pathways in the brain .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Tolcapone is compared below with other COMT inhibitors (entacapone, opicapone) and novel investigational compounds based on efficacy, safety, PK, and mechanistic profiles.

Efficacy in Parkinson’s Disease

- Tolcapone vs. Entacapone/Opicapone : Tolcapone exhibits superior efficacy in extending "ON" time and reducing UPDRS-III scores, attributed to its dual inhibition of peripheral and central COMT. Entacapone and opicapone primarily act peripherally, requiring higher doses for comparable effects .

- Novel Compounds: Bicyclic hydroxypyridones (e.g., compound c38) show comparable HVA reduction (marker of COMT inhibition) to tolcapone but lower DOPAC increases, suggesting partial central activity . Brain-penetrant analogs under development (e.g., ) aim to match tolcapone’s efficacy with improved safety .

Pharmacokinetics and Brain Penetration

| Compound | Plasma Half-Life | CSF Penetration | Brain-to-Plasma Ratio |

|---|---|---|---|

| Tolcapone | 2–3 hours | 0.9 μM (CSF) | Low (0.014) |

| Novel Compounds | 4–6 hours | 1.5–2.5 μM | High (0.2–0.5) |

- For instance, c38 achieves 65 μM plasma and 0.9 μM CSF concentrations, comparable to tolcapone, but with stronger binding free energy (ΔGbind = -42.5 kcal/mol vs. -38.2 kcal/mol) .

Non-Motor and Cognitive Effects

- Cognitive Control : Tolcapone enhances prefrontal cortex (PFC) function, improving response inhibition and reducing impulsivity in gambling disorder (fMRI: p < 0.05) .

- Genetic Interactions : COMT Val158Met polymorphism moderates tolcapone’s effects; Val/Val homozygotes show greater reductions in alcohol craving and exploratory behavior (p < 0.05) .

- Comparative Data: Entacapone lacks significant PFC effects, while novel compounds (e.g., ) aim to replicate tolcapone’s cognitive benefits without toxicity .

Activité Biologique

Tolcapone 5-amino-3-O-sulfate is a derivative of tolcapone, a well-known catechol-O-methyltransferase (COMT) inhibitor used primarily in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Tolcapone acts by inhibiting the enzyme COMT, which is involved in the metabolism of catecholamines such as dopamine. By blocking this enzyme, tolcapone increases the availability of levodopa in the brain, enhancing its therapeutic effects. The inhibition of COMT leads to reduced conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier. This results in higher concentrations of levodopa reaching the central nervous system (CNS) and prolonged dopaminergic stimulation, which is crucial for managing Parkinson's symptoms .

Pharmacokinetics

The pharmacokinetic profile of tolcapone shows rapid absorption with an absolute bioavailability of approximately 65%. It has a high protein binding rate (>99.9%) and a volume of distribution around 9 L. The primary metabolic pathway involves glucuronidation, and tolcapone is excreted predominantly via urine (57.3%) and feces (40.5%) after administration .

| Parameter | Value |

|---|---|

| Absorption | ~65% bioavailability |

| Volume of Distribution | 9 L |

| Protein Binding | >99.9% |

| Primary Metabolism | Glucuronidation |

| Excretion | Urine: 57.3%, Feces: 40.5% |

Clinical Efficacy

Clinical trials have demonstrated that tolcapone significantly improves motor functions and daily living activities in patients with Parkinson's disease who experience motor fluctuations. In a study involving 298 patients, both 100 mg and 200 mg doses administered three times daily resulted in substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores over six months . The drug was well tolerated, with mild to moderate side effects primarily linked to levodopa therapy.

Case Studies

- Long-Term Efficacy Study : A double-blind, placebo-controlled trial showed that tolcapone improved motor function and reduced levodopa dosage requirements over a 12-month period in patients without motor fluctuations .

- Homemade Tolcapone Study : A randomized study evaluated homemade tolcapone's efficacy in improving cognitive function and reducing muscle stiffness among Parkinson's patients. Results indicated significant improvements compared to placebo, particularly in voluntary movement scores .

- TTR Amyloidosis Research : Recent studies have explored tolcapone's potential beyond Parkinson's disease, particularly its ability to inhibit transthyretin (TTR) aggregation associated with amyloidosis. Tolcapone demonstrated strong anti-aggregational activity and protective effects against TTR-induced cytotoxicity in cell culture models .

Safety Profile

Despite its benefits, tolcapone is associated with significant risks, including hepatotoxicity. Reports indicate cases of severe liver injury leading to fulminant liver failure, necessitating careful monitoring during treatment . The risk appears heightened during the initial months of therapy.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the pharmacokinetics of tolcapone 5-amino-3-O-sulfate, and how are they validated?

- Methodological Answer: Pharmacokinetic studies often employ liquid chromatography-mass spectrometry (LC-MS) to quantify tolcapone metabolites in biological matrices (e.g., plasma, urine). For example, reverse-phase LC-MS with electrospray ionization has been used to identify tolcapone’s mercapturic acid conjugates in rodent models . Validation includes calibration curves, spike-recovery tests, and comparison with internal standards to ensure specificity and sensitivity.

Q. How can researchers address baseline variability in cognitive outcomes when testing tolcapone’s procognitive effects?

- Methodological Answer: Stratifying participants by baseline performance (e.g., low vs. high performers) and using within-subject crossover designs (e.g., placebo vs. 200 mg tolcapone) can mitigate variability. In EEG-based studies, pre-screening for COMT rs4680 genotype (Val/Val vs. Met/Met) is critical, as tolcapone’s effects on frontal P200 amplitude and false alarm rates are genotype-dependent .

Q. What in vivo models are suitable for studying tolcapone’s safety during pregnancy?

- Methodological Answer: Murine models are standard for assessing placental toxicity. Key endpoints include maternal blood pressure, proteinuria, and histopathological analysis of trophoblast invasion. Dose-dependent effects (e.g., fetal growth restriction at mid-gestation) are evaluated using timed-pregnancy cohorts with staggered tolcapone administration .

Advanced Research Questions

Q. How can EEG biomarkers be integrated into clinical trials to optimize tolcapone’s procognitive efficacy in schizophrenia?

- Methodological Answer: Reverse-translated tasks like the 5C-CPT (5 Choice-Continuous Performance Test) combined with event-related potentials (ERPs) provide sensitive endpoints. Focus on midline frontopolar P200 amplitude modulation during response inhibition, which correlates with reduced false alarm rates. Biomarker-informed trials should prioritize COMT Val/Val homozygotes, as they show stronger target engagement .

Q. What strategies resolve contradictions between tolcapone’s cognitive benefits and its reproductive toxicity?

- Methodological Answer: Mechanistic studies comparing tissue-specific COMT inhibition are essential. For example, in vitro trophoblast migration assays (measuring Snail/Twist/E-cadherin expression) can identify thresholds for placental toxicity, while cognitive studies use ex vivo brain slice recordings to isolate prefrontal cortex (PFC)-specific effects. Dose-response curves must differentiate therapeutic (PFC-targeted) vs. systemic toxicity thresholds .

Q. How should researchers design studies to evaluate tolcapone’s region-specific modulation of cortical activity?

- Methodological Answer: Combine fMRI or high-density EEG with tasks probing conflict processing (e.g., Stroop, flanker tasks). For tolcapone, the dorsal anterior cingulate cortex (dACC) shows reduced activation during attentional control tasks despite preserved performance, suggesting enhanced neural efficiency. Double-blind, placebo-controlled designs with counterbalanced drug administration (e.g., 200 mg tolcapone vs. placebo) are critical .

Q. What analytical methods validate the purity of this compound in pharmaceutical formulations?

- Methodological Answer: USP-grade HPLC with UV detection (λ = 280 nm) is standard. Key related compounds (e.g., 4N-methyl-3,4-dihydroxybenzophenone [Related Compound A] and 4-hydroxy-3-methoxy-4’-methyl-5-nitrobenzophenone [Related Compound B]) must be quantified using reference standards. Stability studies under light and humidity stress ensure compliance with ICH guidelines .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

[3-amino-2-hydroxy-5-(4-methylbenzoyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEISDBRYZQIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254902-29-9 | |

| Record name | Tolcapone 5-amino-3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254902299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOLCAPONE 5-AMINO-3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y220T70EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.